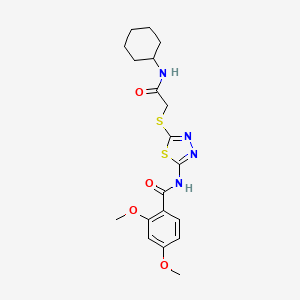

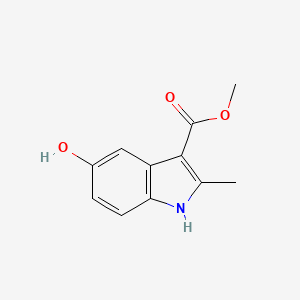

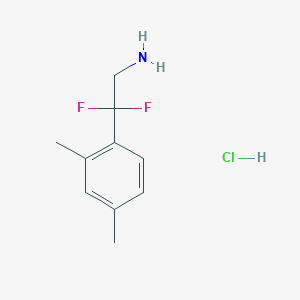

![molecular formula C23H22N4O2 B2497882 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide CAS No. 953216-37-0](/img/structure/B2497882.png)

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to the class of imidazo[1,2-b]pyridazines, a group of chemicals known for their diverse chemical reactions, physical and chemical properties. Research in this area has focused on the synthesis of these compounds and their molecular characteristics.

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines, including compounds similar to the specified chemical, involves the preparation from relevant pyridazin-3-amines and arylglyoxals, followed by O-alkylation of the corresponding imidazo[1,2-b]pyridazin-3(5H)-ones with diazoalkanes. This method has been utilized to prepare a series of 3-alkoxy-6-halogeno-2-phenyl (and 4′-substituted phenyl) imidazo[1,2-b]pyridazines (Barlin, 1986).

Molecular Structure Analysis

Molecular structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, which share a core structure with the specified compound, have been conducted to understand the inclination of the phenyl ring in relation to the imidazole rings, revealing distinct molecular orientations and interactions (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Imidazo[1,2-b]pyridazines undergo various chemical reactions, including the Mannich reaction, condensation reactions, and exhibit specific reactivity patterns such as those involving carboxylic acids, esters, and quaternary salts derived from this ring system (Lombardino, 1968).

Physical Properties Analysis

The analysis of physical properties includes studying the crystalline structure and stability, solubility in different solvents, and the melting points of derivatives, which are crucial for understanding the behavior and application of these compounds in various conditions.

Chemical Properties Analysis

Chemical properties involve the reactivity of the imidazo[1,2-b]pyridazine core with different functional groups, its potential for substitution reactions, and the effects of different substituents on the chemical stability and reactivity of the compound. The electron-donating and withdrawing effects of substituents have been shown to significantly affect the chemical behavior and luminescence properties of these compounds (Teranishi et al., 1999).

科学的研究の応用

Heterocyclic N-oxide Derivatives in Drug Development

Heterocyclic N-oxide derivatives, which are structurally related to the compound , have been extensively studied for their potential in organic synthesis, catalysis, and drug applications. These compounds are valued for their versatility as synthetic intermediates and their biological significance, showing promising functionalities in areas including metal complexes formation, catalysts design, and medicinal applications with potential anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Pyridazinones as Selective COX-2 Inhibitors

Pyridazinone compounds, closely related to the compound of interest, have been recognized as potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. This class includes compounds like ABT-963, which demonstrate excellent selectivity, improved solubility, and significant anti-inflammatory potency, suggesting potential applications in treating pain and inflammation associated with conditions like arthritis (Asif, 2016).

Application in Optoelectronic Materials

The incorporation of heterocyclic compounds, such as quinazolines and pyrimidines, into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials. These materials have applications in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, demonstrating the broad utility of heterocyclic compounds in advanced material sciences (Lipunova et al., 2018).

Insights into Heterocyclic Compounds in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold, part of the compound's structure, is highlighted for its significance in medicinal chemistry, providing a foundation for developing bioactive molecules with a wide range of therapeutic applications. This includes kinase inhibitors like ponatinib, underlining the potential of such structures in drug discovery for diseases such as cancer (Garrido et al., 2021).

特性

IUPAC Name |

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2/c1-3-19(16-7-5-4-6-8-16)23(28)24-18-11-9-17(10-12-18)20-15-27-21(25-20)13-14-22(26-27)29-2/h4-15,19H,3H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXFENYBXDROJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

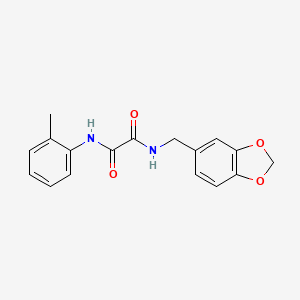

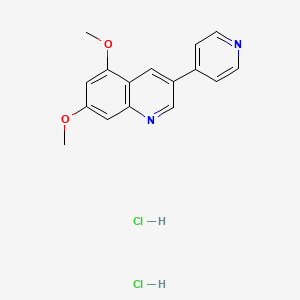

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2497800.png)

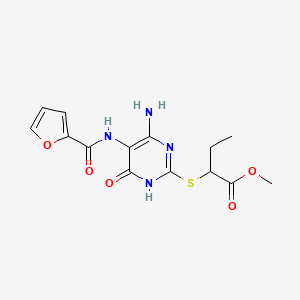

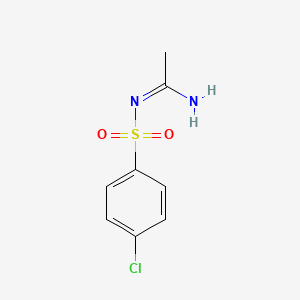

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2497801.png)

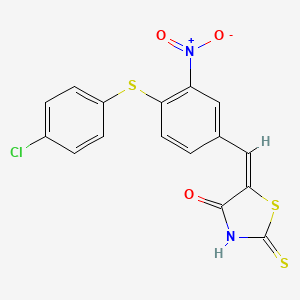

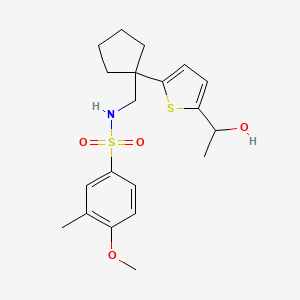

![3-((4-ethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2497806.png)

![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2497811.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2497822.png)